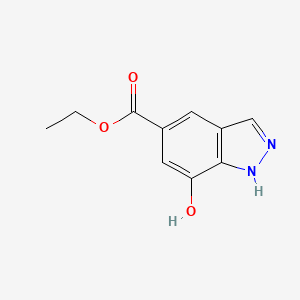

Ethyl 7-hydroxy-1H-indazole-5-carboxylate

概述

描述

Ethyl 7-hydroxy-1H-indazole-5-carboxylate is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-hydroxy-1H-indazole-5-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as ethyl 5-nitroindazole-3-carboxylate and reducing agents.

Reduction Reaction: The nitro group in ethyl 5-nitroindazole-3-carboxylate is reduced to an amino group using reducing agents like tin (II) chloride or iron powder in acidic conditions.

Hydroxylation: The amino group is then hydroxylated to introduce the hydroxyl group at the 7-position, often using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

Carboxylation: Finally, the carboxyl group is introduced at the 5-position through a carboxylation reaction, typically using reagents like carbon dioxide under pressure in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

化学反应分析

Esterification and Hydrolysis

The carboxylate ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with concentrated HCl in ethanol/water (1:1 v/v) at 25°C for 15 hours cleaves the ethyl ester to yield 7-hydroxy-1H-indazole-5-carboxylic acid .

-

Basic Hydrolysis : NaOH in aqueous THF converts the ester to the sodium salt, which can be reprotonated to the free acid.

Substitution at the 7-Hydroxy Group

The phenolic -OH group participates in alkylation and acylation:

Electrophilic Aromatic Substitution

The indazole ring undergoes regioselective electrophilic substitution, primarily at the 3-position due to electron-donating effects of the -OH group:

Halogenation

-

Bromination : N-Bromosuccinimide (NBS) in DMF at 0–5°C introduces a bromine atom at position 3, yielding ethyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate .

-

Chlorination : Sodium hypochlorite in acetic acid selectively chlorinates the 3-position .

Nitration

Nitration with fuming HNO₃/H₂SO₄ at 0°C produces the 3-nitro derivative, which can be reduced to the amine using Pd/C and H₂ .

Cross-Coupling Reactions

The brominated derivative serves as a substrate for palladium-catalyzed cross-couplings:

Oxidation and Reduction

-

Oxidation : MnO₂ in acetone oxidizes the 7-hydroxy group to a ketone under reflux .

-

Reduction : H₂/Pd-C in methanol reduces the ester to the primary alcohol, yielding 7-hydroxy-1H-indazole-5-methanol .

Cyclization and Heterocycle Formation

The carboxylate group participates in cyclocondensation reactions:

-

With hydrazine hydrate in ethanol, it forms 7-hydroxy-1H-indazole-5-carbohydrazide, a precursor for heterocyclic scaffolds like triazoles .

-

Reaction with PCl₅ followed by ammonia generates the corresponding amide, enabling further functionalization .

This compound’s versatility in organic synthesis is underscored by its ability to undergo transformations at multiple reactive sites, making it valuable for pharmaceutical and materials science applications.

科学研究应用

Pharmaceutical Development

Ethyl 7-hydroxy-1H-indazole-5-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceuticals. It is particularly noted for its potential in developing anti-cancer and anti-inflammatory agents . The compound's structural properties allow for modifications that enhance its therapeutic efficacy.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of indazole compounds, including this compound, exhibited significant activity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the indazole ring improved potency against cancer targets, making this compound a valuable scaffold for drug development .

Biological Research

In biological research, this compound is utilized to investigate the mechanisms of action of indazole derivatives. It plays a role in understanding how these compounds interact with biological systems, particularly in the context of cell signaling pathways and enzyme inhibition .

Case Study: Sigma Receptor Interaction

Research has shown that certain indazole derivatives can selectively bind to sigma receptors, which are implicated in various central nervous system (CNS) disorders. This compound has been evaluated for its binding affinity and selectivity toward sigma-1 and sigma-2 receptors, revealing its potential as a therapeutic agent for CNS diseases .

Material Science

The unique chemical structure of this compound lends itself to applications in material science. Researchers are exploring its use in creating novel materials such as polymers and coatings .

In agricultural chemistry, this compound is being researched for its applications in developing new agrochemicals. The compound has shown promise in enhancing crop protection and increasing yields through innovative formulations.

Case Study: Agrochemical Development

A recent study highlighted the effectiveness of indazole derivatives as fungicides against various plant pathogens. This compound was part of a series of compounds tested for their ability to inhibit fungal growth, demonstrating significant potential for agricultural applications .

Analytical Chemistry

This compound is also utilized as a standard compound in analytical methods. Its presence ensures the accuracy and reliability of testing procedures across various chemical analyses.

Applications in Testing

It is commonly used in High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to validate methods for detecting related compounds, ensuring quality control in pharmaceutical manufacturing .

作用机制

The mechanism by which Ethyl 7-hydroxy-1H-indazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of anticancer activity, the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

Ethyl 5-nitroindazole-3-carboxylate

Ethyl 5-aminoindazole-3-carboxylate

Ethyl 5-methoxyindazole-3-carboxylate

生物活性

Ethyl 7-hydroxy-1H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

This compound is a derivative of the indazole family, characterized by the presence of a hydroxyl group at the 7-position. This structural feature is crucial as it influences the compound's reactivity and biological activity. The compound is primarily studied for its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these studies suggest that the compound could serve as a potential lead in antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory processes. This activity is believed to occur through modulation of signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

Anticancer Activity

This compound has shown promise in preclinical models for its anticancer effects. Studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, a study demonstrated significant tumor size reduction in mice treated with the compound compared to control groups.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses or microbial resistance.

- Receptor Modulation : The compound could bind to receptors that regulate cell proliferation and apoptosis.

Molecular docking studies have suggested potential binding interactions with targets such as Toll-like receptors (TLRs), which play a crucial role in immune response modulation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it significantly reduced bacterial load in infected mice models.

- Case Study on Anti-inflammatory Effects : Another study focused on its ability to reduce inflammation in an arthritis model. The compound demonstrated a reduction in joint swelling and pain scores compared to untreated controls.

- Case Study on Cancer Treatment : Research involving human cancer cell lines showed that treatment with this compound resulted in decreased viability and increased apoptosis rates.

属性

IUPAC Name |

ethyl 7-hydroxy-1H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-10(14)6-3-7-5-11-12-9(7)8(13)4-6/h3-5,13H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZCBEDXVPHTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。